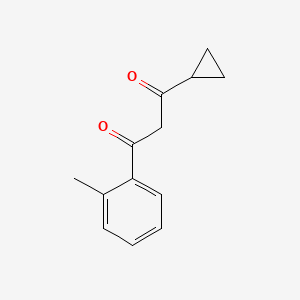
1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione is an organic compound with the molecular formula C13H14O2 It is a member of the cyclopropyl ketone family, characterized by a cyclopropyl group attached to a propane-1,3-dione backbone with an o-tolyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with o-tolylacetic acid under acidic conditions to form the desired product. Another method includes the use of cyclopropyl bromide and o-tolylacetic acid in the presence of a base such as potassium carbonate, followed by oxidation to yield the final compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or o-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s cyclopropyl and o-tolyl groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
1-Cyclopropyl-3-phenylpropane-1,3-dione: Similar structure but with a phenyl group instead of an o-tolyl group.
1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione: Similar structure but with a p-tolyl group instead of an o-tolyl group.
1-Cyclopropyl-3-(m-tolyl)propane-1,3-dione: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness: 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione is unique due to the presence of the o-tolyl group, which can influence its reactivity and interactions with biological targets. This structural feature may impart distinct properties compared to its analogs, making it a valuable compound for research and development.
Propiedades
Número CAS |
174403-72-6 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-(2-methylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C13H14O2/c1-9-4-2-3-5-11(9)13(15)8-12(14)10-6-7-10/h2-5,10H,6-8H2,1H3 |
Clave InChI |
IFNIUSIVPKKNDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)CC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


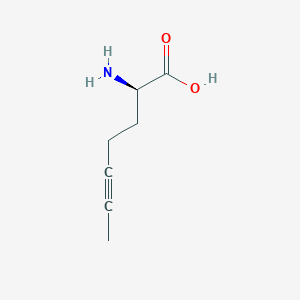
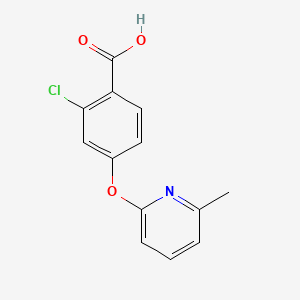
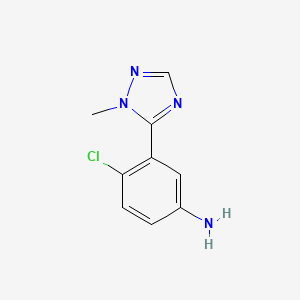
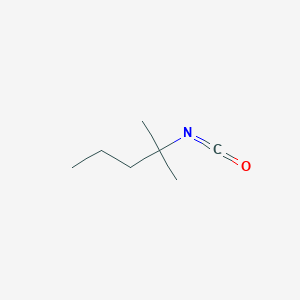
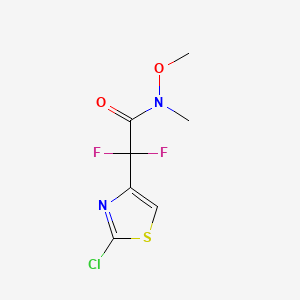
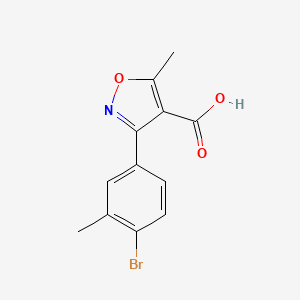
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13628734.png)

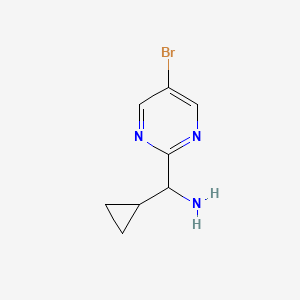
![2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate](/img/structure/B13628752.png)
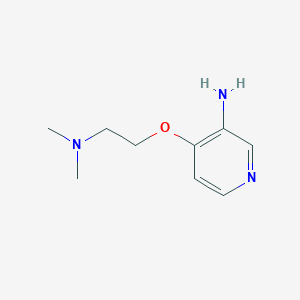
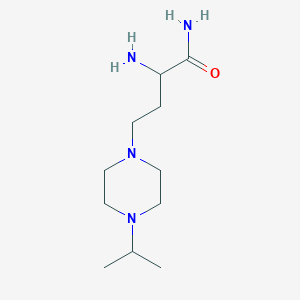

![2-{1-[2-(dimethylamino)ethyl]-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13628782.png)
